molecular formula C25H22ClNO3 B252906 3-[2-(2-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(2-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B252906
M. Wt: 419.9 g/mol
InChI Key: FIBVATDVHYXJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known by the name of SU5416 and belongs to the class of tyrosine kinase inhibitors.

Mechanism of Action

The mechanism of action of 3-[2-(2-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the inhibition of tyrosine kinase activity. This compound binds to the ATP-binding site of the kinase domain, preventing the transfer of phosphate groups to tyrosine residues on target proteins. This, in turn, disrupts the signaling pathways that are critical for cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(2-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one have been extensively studied. In vitro studies have shown that this compound is effective in inhibiting the growth and proliferation of a wide range of cancer cell lines. In vivo studies have also demonstrated the anti-tumor activity of this compound in animal models of cancer. Additionally, this compound has been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[2-(2-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is its specificity for tyrosine kinases. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-[2-(2-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one. One of the areas of interest is the development of more potent and selective tyrosine kinase inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in combination with other cancer therapies to enhance their efficacy. Additionally, the development of new delivery methods to improve the solubility and bioavailability of this compound is also an area of interest.

Synthesis Methods

The synthesis of 3-[2-(2-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the reaction of 2,5-dimethylbenzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 2-oxo-2-phenylethyl isocyanide in the presence of a catalyst to obtain the final product.

Scientific Research Applications

The scientific research application of 3-[2-(2-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is primarily focused on its potential as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a critical role in the regulation of cell growth and proliferation. Dysregulation of these enzymes has been linked to the development of various diseases, including cancer.

properties

Product Name

3-[2-(2-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C25H22ClNO3

Molecular Weight

419.9 g/mol

IUPAC Name

3-[2-(2-chlorophenyl)-2-oxoethyl]-1-[(2,5-dimethylphenyl)methyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C25H22ClNO3/c1-16-11-12-17(2)18(13-16)15-27-22-10-6-4-8-20(22)25(30,24(27)29)14-23(28)19-7-3-5-9-21(19)26/h3-13,30H,14-15H2,1-2H3

InChI Key

FIBVATDVHYXJJG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4Cl)O

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4Cl)O

Origin of Product

United States

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